molecular formula C11H18O2 B12619602 4-Cyclohexylpent-2-enoic acid CAS No. 920007-11-0

4-Cyclohexylpent-2-enoic acid

Katalognummer: B12619602
CAS-Nummer: 920007-11-0
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: WTDHZPRYJSRVOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclohexylpent-2-enoic acid is an organic compound characterized by a cyclohexyl group attached to a pent-2-enoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylpent-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with pent-2-enoic acid chloride under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclohexylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the pent-2-enoic acid chain to a single bond, forming 4-cyclohexylpentanoic acid.

    Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the cyclohexyl ring or the pent-2-enoic acid chain are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: 4-Cyclohexylpentanoic acid.

    Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-Cyclohexylpent-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Cyclohexylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cell signaling pathways, and affect gene expression. These interactions are mediated by the compound’s ability to bind to specific receptors or enzymes, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclohexylacetic acid
  • Cyclohexylpropanoic acid
  • Cyclohexylbutanoic acid

Uniqueness

4-Cyclohexylpent-2-enoic acid is unique due to the presence of both a cyclohexyl group and a pent-2-enoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

920007-11-0

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

4-cyclohexylpent-2-enoic acid

InChI

InChI=1S/C11H18O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,12,13)

InChI-Schlüssel

WTDHZPRYJSRVOZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C=CC(=O)O)C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.